molecular formula C12H9NO3 B017255 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid CAS No. 77837-08-2

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B017255
CAS RN: 77837-08-2
M. Wt: 215.2 g/mol
InChI Key: PETUTZMMIOWORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08716309B2

Procedure details

After 750 mg (3.27 mmol) of methyl 6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxylate was dissolved in 9 mL of methanol and 3 mL of water, 235 mg (9.81 mmol) of lithium hydroxide was added to the solution. Afterward, the resulting reaction solution was stirred at about 50° C. for about 5 hours. After termination of the reaction was determined by liquid chromatography, the solvent was removed in vacuo, followed by addition of aqueous HCl to titrate a pH of the reaction product to pH 2. After filtration of the resulting solid compound (Actual yield: 470 mg, Percent yield: 67%), the resulting compound was used without purification.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[C:5]([C:14]([O:16]C)=[O:15])[CH:4]=[CH:3]1.[OH-].[Li+]>CO.O>[O:1]=[C:2]1[N:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[C:5]([C:14]([OH:16])=[O:15])[CH:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
O=C1C=CC(=CN1C1=CC=CC=C1)C(=O)OC
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
235 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at about 50° C. for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Afterward, the resulting reaction solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
followed by addition of aqueous HCl
FILTRATION
Type
FILTRATION
Details
After filtration of the resulting solid compound (Actual yield: 470 mg, Percent yield: 67%)
CUSTOM
Type
CUSTOM
Details
the resulting compound was used without purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
O=C1C=CC(=CN1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.